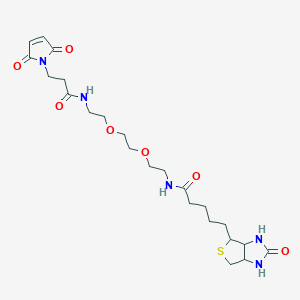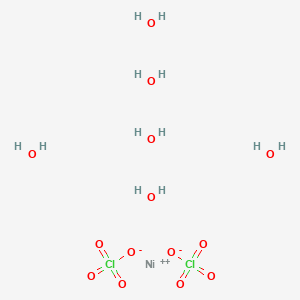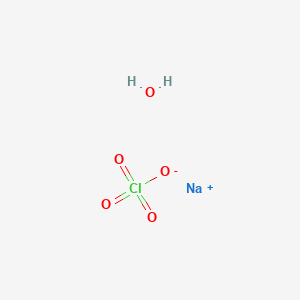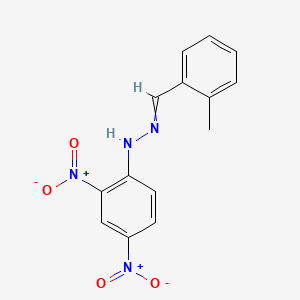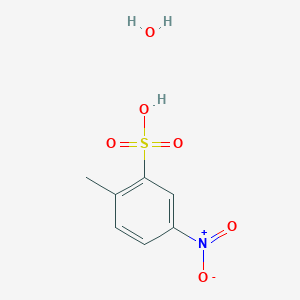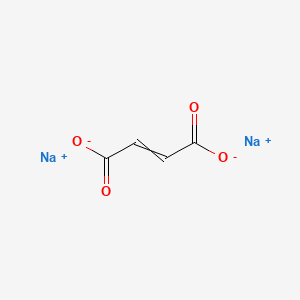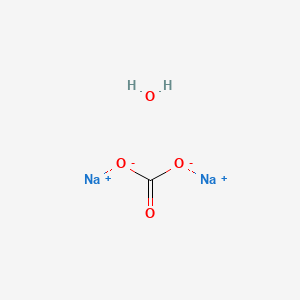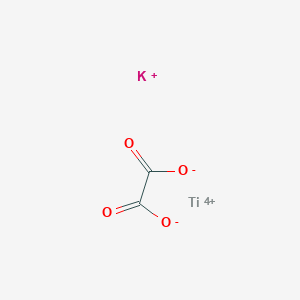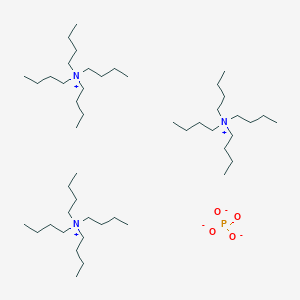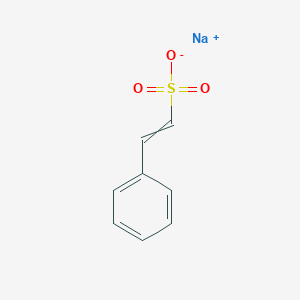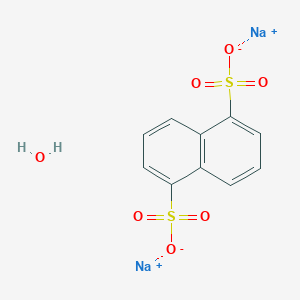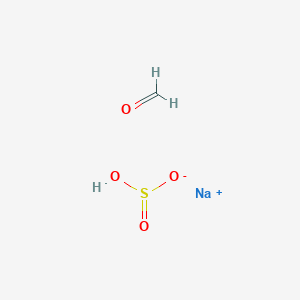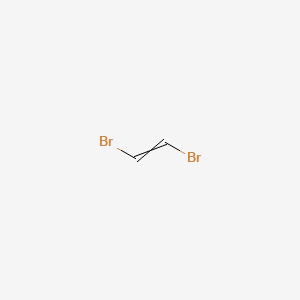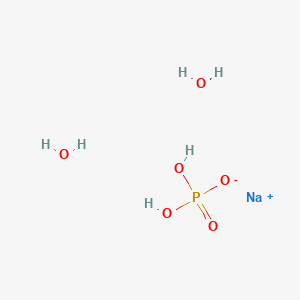
sodium;dihydrogen phosphate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Sodium dihydrogen phosphate dihydrate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide . The reaction involves the following steps:
Neutralization Reaction: Phosphoric acid (H₃PO₄) reacts with sodium hydroxide (NaOH) to produce sodium dihydrogen phosphate (NaH₂PO₄) and water (H₂O). [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ]
Crystallization: The resulting solution is then allowed to crystallize, forming sodium dihydrogen phosphate dihydrate.
Industrial production methods often involve the use of other sodium phosphate salts as starting materials, leading to effective production methods for various applications .
Analyse Des Réactions Chimiques
Sodium dihydrogen phosphate dihydrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It can react with bases like sodium hydroxide to form sodium hydrogen phosphate and water. [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]
Dehydration: When heated, it loses its water of crystallization to form anhydrous sodium dihydrogen phosphate.
Thermal Decomposition: At higher temperatures, it decomposes to form sodium pyrophosphate and water.
Applications De Recherche Scientifique
Sodium dihydrogen phosphate dihydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of sodium dihydrogen phosphate dihydrate involves its ability to release phosphate ions in aqueous solutions. These phosphate ions can participate in various biochemical and chemical processes, including buffering reactions and the formation of complex compounds . In biological systems, it acts as a buffering agent, helping to maintain the pH of solutions .
Comparaison Avec Des Composés Similaires
Sodium dihydrogen phosphate dihydrate can be compared with other similar compounds, such as:
Disodium hydrogen phosphate (Na₂HPO₄): This compound is also used as a buffering agent but has a different pH range and solubility properties.
Trisodium phosphate (Na₃PO₄): It is a stronger base and is used in more alkaline conditions.
Monopotassium phosphate (KH₂PO₄): Similar to sodium dihydrogen phosphate dihydrate, but with potassium as the cation, it is used in different buffering systems.
Sodium dihydrogen phosphate dihydrate is unique due to its specific solubility and buffering capacity, making it suitable for a wide range of applications in both scientific research and industrial processes .
Propriétés
IUPAC Name |
sodium;dihydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJGJHBYWREJQD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.OP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.OP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6NaO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
